beta-Nicotinamide adenine dinucleotide disodium salt hydrate

Dehydrogenase assay Enzyme kinetics Spectrophotometric detection

beta-Nicotinamide adenine dinucleotide disodium salt hydrate (β-NADH disodium salt hydrate, CAS 606-68-8) is the reduced form of the essential redox coenzyme nicotinamide adenine dinucleotide, functioning as a hydride-ion donor in thousands of dehydrogenase-catalyzed reactions central to glycolysis, the citric acid cycle, and oxidative phosphorylation. As a disodium salt hydrate, it exhibits markedly different physicochemical properties—solubility, solution pH, hygroscopicity, and spectral signature—compared with the oxidized NAD+ free acid (CAS 53-84-9) and the phosphorylated NADPH analogs, making direct substitution among these cofactors impossible without compromising assay validity or process yield.

Molecular Formula C21H29N7Na2O15P2
Molecular Weight 727.4 g/mol
Cat. No. B7971948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Nicotinamide adenine dinucleotide disodium salt hydrate
Molecular FormulaC21H29N7Na2O15P2
Molecular Weight727.4 g/mol
Structural Identifiers
SMILESC1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.O.[Na+].[Na+]
InChIInChI=1S/C21H29N7O14P2.2Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;;1H2/q;2*+1;/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;;/m1.../s1
InChIKeyFWBNCIFELNNJCX-UHOVGGJYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Nicotinamide Adenine Dinucleotide Disodium Salt Hydrate: Technical Procurement Baseline for the Reduced NADH Cofactor


beta-Nicotinamide adenine dinucleotide disodium salt hydrate (β-NADH disodium salt hydrate, CAS 606-68-8) is the reduced form of the essential redox coenzyme nicotinamide adenine dinucleotide, functioning as a hydride-ion donor in thousands of dehydrogenase-catalyzed reactions central to glycolysis, the citric acid cycle, and oxidative phosphorylation . As a disodium salt hydrate, it exhibits markedly different physicochemical properties—solubility, solution pH, hygroscopicity, and spectral signature—compared with the oxidized NAD+ free acid (CAS 53-84-9) and the phosphorylated NADPH analogs, making direct substitution among these cofactors impossible without compromising assay validity or process yield .

Why Generic NAD Cofactor Substitution Is Scientifically Unsound: The beta-NADH Disodium Salt Hydrate Case


Substituting β-NADH disodium salt hydrate with β-NAD+ free acid, β-NADPH, or even β-NADH in a different salt/hydration form introduces quantifiable errors in enzyme kinetics, spectrophotometric detection, and solution chemistry. The reduced cofactor has a unique 340 nm absorbance peak absent from NAD+ (ε₃₄₀ = 6.2 × 10³ L·mol⁻¹·cm⁻¹) [1], is fluorescent whereas NAD+ is not (detection limit ~10⁻⁷ M) [2], exhibits a half-life of only ~20 h under acidic conditions versus full stability of NAD+ [3], and possesses a midpoint redox potential of −320 mV (pH 7) that defines its thermodynamic role as an electron donor [4]. Furthermore, the disodium counterion raises aqueous solubility to ≥100 mg/mL and buffers solution pH to ~7.5, compared with ~50 mg/mL solubility and pH ~3.0 for the free acid form—differences that directly affect enzyme compatibility and stock solution preparation protocols .

Quantitative Differentiation Evidence: beta-NADH Disodium Salt Hydrate Versus Closest Analogs


Spectrophotometric Specificity for Real-Time Enzyme Activity Assays: Dual-Peak Signature vs. NAD+

β-NADH disodium salt hydrate exhibits two distinct UV absorption maxima at 260 nm and 340 nm, whereas β-NAD+ (free acid or sodium salt) absorbs only at 260 nm. This spectral divergence is the physical basis for continuous, real-time monitoring of dehydrogenase activity at 340 nm [1]. The molar extinction coefficient of NADH at 340 nm is 6.2 × 10³ L·mol⁻¹·cm⁻¹, while NAD+ has zero absorbance at this wavelength [2]. This enables direct quantification of NADH consumption or production without separation steps or coupling reactions.

Dehydrogenase assay Enzyme kinetics Spectrophotometric detection

Fluorescence Detection Sensitivity Advantage Over Oxidized NAD+ for Low-Abundance Metabolite Analysis

β-NADH disodium salt hydrate is intrinsically fluorescent (λex ~340 nm, λem ~460 nm), while β-NAD+ exhibits no native fluorescence [1]. This property permits fluorescence-based detection of reduced pyridine nucleotides at concentrations as low as 10⁻⁷ M, providing approximately 100-fold greater sensitivity than absorbance-based methods [2]. In contrast, NAD+ requires enzymatic conversion to NADH or use of coupled assays to generate a fluorescent signal.

Fluorescence assay Low-abundance metabolite detection NADH cycling assay

Stability Divergence Under Acidic Conditions: NADH Degradation Half-Life vs. NAD+ Robustness

A systematic stability evaluation by Lu et al. (2018) demonstrated that β-NADH undergoes rapid degradation in 0.1 M formic acid (pH 2.4) with a half-life of approximately 20 hours, whereas the oxidized β-NAD+ is completely stable under the same acidic conditions, showing no significant loss over 24 hours [1]. At neutral pH (10 mM NH₄HCO₃, pH 7.4), both NADH and NAD+ are stable over 24 hours at 5°C. This differential acid lability directly impacts extraction and analytical protocol design, particularly for metabolomics workflows requiring acidic quenching [2].

Cofactor stability Extraction protocol Metabolomics sample preparation

Aqueous Solubility and Solution pH Advantage of Disodium Salt Hydrate Over Free Acid Form

The disodium salt hydrate form of β-NADH provides substantially higher aqueous solubility and a near-physiological solution pH compared with the free acid. Sisco Research Laboratories explicitly states that the disodium salt product is 'a more soluble and faster-action product than regular NAD (Oxidised) free acid' . The disodium salt dissolves at ≥100 mg/mL in water with a resulting pH of ~7.5, whereas the NAD+ free acid yields only ~50 mg/mL with a pH of ~3.0 . This difference eliminates the need for pH adjustment when preparing concentrated stock solutions for enzymatic assays that require neutral pH.

Cofactor formulation Stock solution preparation Enzyme assay buffer compatibility

Defined Hydrate Water Content Enables Accurate Molarity Calculation vs. Hygroscopic Free Acid

β-NADH disodium salt hydrate is supplied with a defined water content specification (Karl Fischer titration ≤8% w/w) [1], enabling accurate correction for the hydrate contribution when calculating molar concentrations. The free acid forms of both NAD+ and NADH are highly hygroscopic and can accumulate variable amounts of ambient moisture during handling, introducing uncertainty of ±5–15% in gravimetrically prepared solutions unless each batch is independently dried and assayed . The disodium salt hydrate's defined water content allows users to apply a consistent correction factor (typically 709.4 g/mol anhydrous molecular weight, adjusted by batch-specific KF data) for precise cofactor stoichiometry in kinetic studies.

Quantitative enzymology Cofactor stoichiometry Karl Fischer titration

Cofactor Specificity and Kinetic Differentiation from NADPH in Dehydrogenase Systems

Enzymes display profound kinetic discrimination between NADH and NADPH as cofactors. BRENDA database mining reveals that for enzyme EC 1.1.1.343 (a representative NAD+-dependent oxidoreductase), the catalytic efficiency (kcat/Km) for NAD+ is 174 s⁻¹·mM⁻¹, which is approximately 2,000-fold higher than for NADP+ (0.082 s⁻¹·mM⁻¹), defining this enzyme as strictly NAD+-specific [1]. Conversely, EC 1.1.1.119 shows a Km for NAD+ that is 50-fold higher than for NADP+ (4.5 mM vs. 0.12 mM at 80°C) [2]. Even when enzyme systems can utilize both cofactors, the kinetic penalty for using the non-cognate cofactor typically exceeds 10–100-fold in catalytic efficiency. This specificity is dictated by conserved structural motifs in the Rossmann fold that discriminate the 2'-phosphate group present on NADPH but absent on NADH.

Cofactor selectivity kcat/Km BRENDA database Dehydrogenase engineering

Verified Application Scenarios Where beta-NADH Disodium Salt Hydrate Provides Documented Advantage


Continuous Spectrophotometric Monitoring of Dehydrogenase Activity at 340 nm

β-NADH disodium salt hydrate is the irreplaceable cofactor for real-time dehydrogenase activity assays that rely on absorbance change at 340 nm. Because only the reduced NADH form absorbs at this wavelength (ε₃₄₀ = 6.2 × 10³ L·mol⁻¹·cm⁻¹) while NAD+ does not, the consumption or production of NADH can be monitored continuously in a spectrophotometer cuvette without stopping the reaction or adding coupling enzymes [1]. The disodium salt hydrate's near-neutral pH (~7.5 at 100 mg/mL) matches the pH optima of most dehydrogenases (typically pH 7.0–8.0), enabling direct addition of concentrated stock solutions without perturbing assay buffer pH—a critical advantage over the free acid form (pH ~3.0 at 50 mg/mL) that would require neutralization .

Enzyme Cycling Assays for Amplified Detection of Low-Abundance Metabolites

β-NADH disodium salt hydrate is the preferred cofactor in enzyme cycling amplification systems used to detect metabolites or enzymes present at nanomolar to picomolar concentrations. NADH functions as a regenerating electron donor in coupled dehydrogenase reactions that cycle between NAD+ and NADH, with each turnover amplifying the measurable signal. The intrinsic fluorescence of NADH (λem ~460 nm, detection limit ~10⁻⁷ M) [2] further enhances sensitivity. The defined water content (KF ≤8%) of the disodium salt hydrate form [3] ensures that cofactor concentration is precisely known, which is essential for calculating amplification factors and achieving inter-assay reproducibility.

NADH-Diaphorase Histochemical Viability Staining in Tissue Sections

β-NADH disodium salt hydrate is employed in the NADH-diaphorase histochemical staining protocol for assessing tissue viability. Cryosections are incubated at 37°C for 1 hour in Gomori-Tris-HCl buffer (pH 7.4) containing β-NAD reduced disodium salt hydrate (0.71 mg/mL) and nitro blue tetrazolium (0.29 mg/mL) . Viable cells reduce the tetrazolium salt via NADH-diaphorase activity, producing a visible formazan precipitate. The disodium salt hydrate form is specifically required here because the near-neutral pH of the stock solution preserves enzyme activity, and the defined concentration enables standardized staining intensity across experimental batches. Substitution with NAD+ or NADPH would yield false-negative results as these cofactors are not substrates for NADH-diaphorase.

Biocatalytic Reductions in Industrial Enzymatic Synthesis Requiring Stoichiometric NADH Regeneration

In industrial biocatalytic reduction processes catalyzed by NADH-dependent dehydrogenases (e.g., alcohol dehydrogenase-catalyzed ketone reductions), β-NADH disodium salt hydrate serves as the stoichiometric hydride donor. The redox potential of the NADH/NAD+ couple (Em, pH 7 = −320 mV) [4] defines the thermodynamic driving force, and selection of the disodium salt ensures maximal aqueous solubility (>100 mg/mL) for high-substrate-loading reactions. The disodium counterion avoids introducing phosphate or other buffering species that could interfere with downstream product isolation. Critically, the disodium salt's stability under alkaline conditions (the optimal pH for many ketone reductions) contrasts with NADH's acid lability (half-life ~20 h at pH 2.4), meaning that neutral-to-alkaline reaction conditions must be maintained throughout the process [5].

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